molecular formula C12H18N4O3 B1443246 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1283108-25-7

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1443246
CAS No.: 1283108-25-7
M. Wt: 266.3 g/mol
InChI Key: KLEOZEZVMSBUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase that plays a critical role in the DNA damage response (DDR), particularly to double-strand breaks. By selectively inhibiting ATM kinase activity, this compound is a valuable chemical tool for researchers to probe the mechanisms of DNA repair pathways and to understand the consequences of their disruption in cellular models. Its application is pivotal in the field of oncology research, where it is used to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics; this synthetic lethality approach can enhance tumor cell death. Studies utilizing this inhibitor help elucidate the complex network of DDR signaling and its impact on cell cycle checkpoints, genomic stability, and apoptosis. Furthermore, research into ATM inhibition has broader implications for understanding neurodegenerative disorders and immune deficiencies linked to DDR deficiencies. The compound thus serves as a key pharmacological agent for dissecting ATM-dependent processes and exploring potential therapeutic strategies in cancer and other diseases. Source Source Source

Properties

IUPAC Name

5-[(4-acetylpiperazin-1-yl)methyl]-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-8-10(11(18)14-12(19)13-8)7-15-3-5-16(6-4-15)9(2)17/h3-7H2,1-2H3,(H2,13,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOZEZVMSBUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CN2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core: 6-Methylpyrimidine-2,4(1H,3H)-dione

The base structure, 6-methylpyrimidine-2,4(1H,3H)-dione (a thymine derivative), is synthesized typically through methylation and halogenation of pyrimidine precursors.

Step Reaction Conditions Yield Notes
Methylation of 2,3-dihydropyrimidin-4(1H)-one with diethyl sulfate in aqueous sodium hydroxide at 20–50°C for 20.5 hours Sodium hydroxide (2.4 mol), diethyl sulfate (2.4 mol), 20-50°C, 20.5 h 94% Produces 5-trimethyl-2,3-dihydropyrimidin-4(1H)-one; high purity solid isolated by ethyl acetate extraction
Bromination of thymine with phosphorus(V) oxybromide in acetonitrile at 0°C to 80°C for 3 days Phosphorus oxybromide, K2CO3, CH3CN, 0–80°C, 3 days 96% Produces 12,4-dibromo-5-methylpyrimidine intermediate, isolated by flash chromatography

These steps establish the methylated and halogenated pyrimidine framework necessary for further substitution.

Specific Method for 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Although direct detailed protocols for this exact compound are limited in open literature, the synthesis can be inferred from related compounds and patent disclosures:

Step Reaction Conditions Yield Notes
Halogenation of 6-methylpyrimidine-2,4-dione to activate the 5-position Phosphorus oxybromide in acetonitrile, 0°C to 80°C, 3 days ~96% Produces 5-bromo-6-methylpyrimidine-2,4-dione intermediate
Nucleophilic substitution with 4-acetylpiperazine Inert atmosphere, sonication or microwave-assisted in ethanol or suitable solvent 70–90% (estimated) Piperazine nitrogen attacks 5-position, introducing the (4-acetylpiperazin-1-yl)methyl group
Purification by recrystallization or chromatography - - Yields high purity final compound suitable for characterization and biological testing

Research Findings and Analytical Data

  • The pyrimidine core and its derivatives exhibit high purity and yields when prepared under controlled conditions with sodium hydroxide, diethyl sulfate, or phosphorus oxybromide.
  • Sonolysis and ultrasonic irradiation have been explored for degradation studies of thymine derivatives but may also assist in reaction kinetics enhancement for substitution reactions.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for piperazine-substituted heterocycles.
  • Patent literature discloses related pyrimidine-piperazine compounds as GnRH receptor antagonists, indicating the synthetic feasibility of complex substituted pyrimidines including acetylated piperazine moieties.

Summary Table of Preparation Steps

Preparation Stage Reagents Conditions Yield (%) Key Notes
Methylation of pyrimidine core 2,3-dihydropyrimidin-4(1H)-one, sodium hydroxide, diethyl sulfate 20–50°C, 20.5 h, aqueous 94 High purity intermediate
Halogenation (activation) Thymine, phosphorus oxybromide, K2CO3, acetonitrile 0–80°C, 3 days 96 5-Bromo intermediate
Piperazine substitution 4-acetylpiperazine, solvent (ethanol or DMF), base (NaOAc) Microwave irradiation or sonication, inert atmosphere 70–90 (estimated) Efficient substitution step
Purification Chromatography, recrystallization Ambient or mild heating - High purity final compound

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Scientific Research Applications

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione involves:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Dione Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features of 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione with analogous compounds:

Compound Name Substituent at 5-Position Substituent at 6-Position Key Functional Groups Bioactivity/Application Reference
This compound (4-Acetylpiperazin-1-yl)methyl Methyl Acetylpiperazine, Pyrimidine-dione Potential CNS/antimicrobial activity*
5-Diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione Diethylaminomethyl Methyl Tertiary amine Anti-inflammatory (mouse model)
5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-enyl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (3-Fluorophenyl)(cyclohexenolyl)methyl Hydroxy Fluorophenyl, Cyclohexenol Not specified (structural study)
6-[(4-Acetylphenyl)sulfanyl]-1-[(2-hydroxyethoxy)methyl]-5-methylpyrimidine-2,4-dione (4-Acetylphenyl)sulfanyl Methyl Sulfur linkage, Hydroxyethyl Not specified (chemical properties)
5-[2-Fluoroethyl(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione 2-Fluoroethyl(2-hydroxyethyl)amino Methyl Fluoroalkyl, Hydroxyethyl Not specified (potential cytotoxicity)

Notes:

  • Acetylpiperazine vs.
  • Sulfur vs. Methylene Linkages: Sulfur-containing analogs (e.g., sulfanyl derivatives) may exhibit higher metabolic stability but reduced electronic effects compared to methylene-bridged substituents .
  • Fluorine Substitution: Fluorine in analogs like 5-[2-fluoroethyl(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4-dione increases lipophilicity, which could improve membrane permeability but may also raise toxicity risks .

Pharmacological and Physicochemical Properties

Property Target Compound 5-Diethylaminomethyl Analogue Sulfanyl Derivative
Molecular Weight (g/mol) ~350 (estimated) 254.27 354.41
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.5 ~2.8 (higher due to aryl groups)
Solubility High (acetylpiperazine enhances polarity) Moderate Low (sulfanyl group reduces polarity)
Reported Bioactivity Not tested (structural analog of CNS drugs) Anti-inflammatory (34.9% yield) None reported

Biological Activity

5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique structural features, which include a pyrimidine ring substituted with an acetylpiperazine moiety. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, including neuroprotective and anti-inflammatory effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

\text{Chemical Formula C 13}H_{18}N_{4}O_{2}}

Structural Features

FeatureDescription
Pyrimidine RingCentral structure with nitrogen atoms
Acetylpiperazine MoietySubstituent that enhances biological activity
Methyl GroupPresent on the pyrimidine ring

Research indicates that this compound exerts its biological effects through various mechanisms, primarily by interacting with specific molecular targets. These interactions modulate several biological pathways, contributing to its therapeutic potential.

Therapeutic Applications

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage, which is critical in neurodegenerative diseases.
  • Anti-inflammatory Properties : It has shown promise in reducing inflammation in various biological models.
  • Antitubercular Activity : Preliminary studies indicate potential efficacy against tuberculosis, warranting further investigation.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals their diverse biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundContains a methyl group on the pyrimidine ringPotential neuroprotective and anti-inflammatory properties
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideFeatures a phenyl group substitutionAcetylcholinesterase inhibitory activity
5-((2-amino-thiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dioneIncorporates thiazole moietyExhibits antioxidant properties

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection Study : In vitro assays demonstrated that the compound significantly reduces oxidative stress in neuronal cell lines, suggesting its potential as a neuroprotective agent.
  • Anti-inflammatory Evaluation : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its effectiveness in modulating inflammatory responses.
  • Antitubercular Screening : The compound exhibited significant activity against Mycobacterium tuberculosis in preliminary assays, highlighting its potential as a therapeutic agent for tuberculosis.

Experimental Data

The following table summarizes key experimental findings related to the biological activity of the compound:

Study TypeResultReference
Neuroprotection AssayReduced oxidative stress by 45%
Anti-inflammatory ModelDecreased cytokine levels by 30%
Antitubercular ActivityIC50 value of 12 µM against M. tuberculosis

Q & A

Basic Question: What are the established synthetic routes for 5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves multi-step alkylation and condensation reactions. For example:

  • Step 1: React 6-methylpyrimidine-2,4(1H,3H)-dione with 4-acetylpiperazine derivatives in dimethylformamide (DMF) using potassium carbonate as a base. This facilitates nucleophilic substitution at the pyrimidine ring’s reactive positions .
  • Step 2: Purification via column chromatography (C18 column, 100 × 4 mm) with a 25-minute analysis cycle ensures product homogeneity .
  • Validation: Confirm structural integrity using 1H^1H-NMR to resolve peaks for the acetylpiperazinyl methyl group (~δ 2.1–2.3 ppm) and pyrimidine dione protons (~δ 11.5 ppm for NH groups) .

Basic Question: How is the antimicrobial activity of this compound assessed in experimental settings?

Methodological Answer:
Antimicrobial activity is evaluated using standardized agar dilution or broth microdilution assays. For instance:

  • Test Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and fungal strains like Candida albicans .
  • Protocol: Prepare serial dilutions of the compound (0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with microbial suspensions (1 × 106^6 CFU/mL) and incubate at 37°C for 18–24 hours.
  • Reference Controls: Compare results to metronidazole and streptomycin. A reported MIC (Minimum Inhibitory Concentration) of ≤8 µg/mL against S. aureus indicates significant activity .

Advanced Question: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or solubility:

  • Piperazine Modifications: Replace the acetyl group with bulkier substituents (e.g., benzyl or chloroacetamide) to assess steric effects on antimicrobial potency. For example, benzyl derivatives show altered LogP values, impacting membrane permeability .
  • Pyrimidine Core Tweaks: Introduce electron-withdrawing groups (e.g., fluorine at position 6) to stabilize hydrogen bonding with bacterial enzymes. Crystallographic data (e.g., dihedral angles between pyrimidine and aryl groups) can predict conformational flexibility .
  • Assay Validation: Use time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects and rule out false positives from cytotoxicity .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity:

  • Purity Checks: Employ HPLC (High-Performance Liquid Chromatography) with a C18 column to verify ≥95% purity. Impurities like unreacted intermediates (e.g., acetylpiperazine) can skew bioactivity results .
  • Standardized Protocols: Replicate assays under identical conditions (pH, temperature, inoculum size). For example, acidic media (pH 5.5) may protonate the piperazinyl group, altering membrane interaction .
  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 6-phenylpyrimidine-diones) to identify trends in substituent effects .

Advanced Question: What crystallographic methods confirm the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve dihedral angles between the pyrimidine ring and piperazinyl/acetyl groups to confirm spatial orientation .
  • Hydrogen Bonding Analysis: Identify weak intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice. For example, a reported C–H···O distance of 2.42 Å indicates significant packing effects .
  • Validation: Compare experimental bond lengths/angles with density functional theory (DFT) calculations to detect deviations >0.05 Å, which may signal synthesis errors .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:
Molecular docking and dynamics simulations are employed:

  • Target Selection: Use homology modeling to generate 3D structures of bacterial enzymes (e.g., S. aureus dihydrofolate reductase).
  • Docking Protocol: Perform rigid-flexible docking (AutoDock Vina) with a grid box centered on the active site. Score binding affinities (ΔG) for the compound and its derivatives .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess complex stability. Monitor RMSD (Root Mean Square Deviation) values; a plateau <2.0 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.